A Technical Guide to 2'-Fucosyllactose: Core Chemical Properties and Biological Activities
A Technical Guide to 2'-Fucosyllactose: Core Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant human milk oligosaccharide (HMO).[1] Composed of L-fucose, D-galactose, and D-glucose, 2'-FL plays a crucial role in infant nutrition and has garnered significant interest for its potential therapeutic applications in adults.[1] This technical guide provides an in-depth overview of the core chemical properties of 2'-FL, detailed experimental protocols for its characterization, and a summary of its known signaling pathways and experimental workflows.
Core Chemical Properties
The fundamental chemical and physical properties of 2'-Fucosyllactose are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Chemical Formula | C₁₈H₃₂O₁₅ | [1][2] |
| Molecular Weight | 488.44 g/mol | [3][4] |
| IUPAC Name | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose | [1] |
| CAS Number | 41263-94-9 | [1][3][4] |
| Appearance | White to off-white amorphous powder | [5] |
| Melting Point | 230-231 °C (decomposes) | [6][7] |
| Boiling Point | Decomposes | [7] |
| Solubility in Water | 240.0 g/L | [1] |
| Solubility in DMSO | 60 mg/mL | [3] |
| Specific Optical Rotation ([α]D) | -55° to -62° | [5] |
| pKa | 11.9 | [1] |
| Stability | Stable in both low and high pH environments and at high temperatures.[8] Stored in its unopened original packaging at room temperature (max. 25 °C) and protected from moisture, the product is stable for at least 24 months.[9] |
Experimental Protocols
This section details the methodologies for determining the key chemical properties of 2'-Fucosyllactose.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which 2'-Fucosyllactose transitions from a solid to a liquid.
Materials:
-
2'-Fucosyllactose sample (dry, fine powder)
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the 2'-Fucosyllactose sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube. Invert the tube and gently tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
Solubility Determination
Objective: To determine the solubility of 2'-Fucosyllactose in a given solvent (e.g., water).
Materials:
-
2'-Fucosyllactose
-
Solvent (e.g., deionized water)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 2'-Fucosyllactose to a known volume of the solvent in a volumetric flask.
-
Equilibration: Tightly seal the flask and place it in a temperature-controlled water bath or incubator set to a specific temperature (e.g., 25°C). Stir the solution vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm) and filter the solution to remove any undissolved particles.
-
Quantification: Accurately weigh a known volume of the clear filtrate. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid residue.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).
Specific Optical Rotation Measurement
Objective: To measure the angle through which 2'-Fucosyllactose rotates the plane of polarized light.
Materials:
-
2'-Fucosyllactose
-
Solvent (e.g., deionized water)
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of 2'-Fucosyllactose and dissolve it in a precise volume of the solvent in a volumetric flask to obtain a solution of known concentration.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent). The reading for the blank should be zeroed.
-
Sample Measurement: Rinse the polarimeter cell with the prepared 2'-Fucosyllactose solution and then fill it, ensuring no air bubbles are trapped in the light path.
-
Reading: Place the filled cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Objective: To determine the purity of a 2'-Fucosyllactose sample and quantify its concentration.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Amine-based column (e.g., Asahipak NH2P-50)
-
2'-Fucosyllactose standard of known purity
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sample preparation reagents (as needed for the specific matrix)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a series of standard solutions of 2'-Fucosyllactose at different known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the 2'-Fucosyllactose sample in the mobile phase. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure may be necessary.
-
Chromatographic Conditions:
-
Column: Asahipak NH2P-50 4E (or equivalent)
-
Mobile Phase: Isocratic elution with Acetonitrile/Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify the 2'-Fucosyllactose peak in the chromatogram based on its retention time compared to the standard. Calculate the purity by determining the area percentage of the 2'-FL peak relative to all other peaks. Quantify the concentration of 2'-FL in the sample by using the calibration curve.
Signaling Pathways and Biological Activities
2'-Fucosyllactose exerts its biological effects primarily through the modulation of gut microbiota and direct interaction with host immune and intestinal epithelial cells.
Modulation of Gut Microbiota and Mucin Production
2'-FL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it serves as a selective prebiotic for beneficial bacteria, particularly Bifidobacterium species. The metabolism of 2'-FL by these bacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
Furthermore, 2'-FL has been shown to influence the gut mucosal barrier by promoting the expression of Mucin 2 (MUC2), a key component of the protective mucus layer.[1][3][5] This effect is, in part, mediated through the NOD-like receptor family pyrin domain containing 6 (NLRP6).[4]
Caption: 2'-FL interaction with gut microbiota and epithelial cells.
Immunomodulation via TLR4 Signaling
2'-Fucosyllactose can directly modulate the host's immune response. One of the key mechanisms is its interaction with Toll-like receptor 4 (TLR4). By binding to the TLR4-MD2 complex, 2'-FL can inhibit the signaling cascade initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7] This inhibitory action helps to dampen inflammatory responses in the gut. The downstream signaling involves the adaptor protein MyD88 and the transcription factor NF-κB.[5]
Caption: 2'-FL inhibits LPS-induced TLR4 signaling.
Experimental Workflows
In Vitro Screening of Immunomodulatory Effects
This workflow outlines a general procedure for assessing the immunomodulatory potential of 2'-Fucosyllactose on immune cells in vitro.
References
- 1. 2'-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression [frontiersin.org]
- 4. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro [mdpi.com]
- 5. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro intestinal model captures immunomodulatory properties of the microbiota in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
